molecular formula C8H5ClFNO2 B13215095 4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13215095
M. Wt: 201.58 g/mol
InChI Key: RIVBRWFYTFMASB-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of chloro, fluoro, and hydroxy substituents. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClFNO2

Molecular Weight

201.58 g/mol

IUPAC Name

4-chloro-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13)

InChI Key

RIVBRWFYTFMASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1F)O)Cl

Origin of Product

United States

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